molecular formula C8H7ClO2 B112325 3-Chloro-2-methoxybenzaldehyde CAS No. 223778-54-9

3-Chloro-2-methoxybenzaldehyde

Cat. No. B112325
M. Wt: 170.59 g/mol
InChI Key: KAVGGMKKDUTMJP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-methoxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, a methoxy group, and an aldehyde group . The InChI string representation of the molecule is InChI=1S/C8H7ClO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 .


Physical And Chemical Properties Analysis

3-Chloro-2-methoxybenzaldehyde has several computed properties. It has a molecular weight of 170.59 g/mol . The compound has a XLogP3-AA value of 2, indicating its relative lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

Antioxidant Properties

A study by Rijal, Haryadi, and Anwar (2022) synthesized derivatives of 3-chloro-2-methoxybenzaldehyde, testing their antioxidant activities. The derivatives exhibited significant antioxidant properties, highlighting the potential of 3-chloro-2-methoxybenzaldehyde in developing antioxidant agents (Rijal, Haryadi, & Anwar, 2022).

Photochemistry and Conformational Analysis

Ildiz, Konarska, and Fausto (2019) conducted a study on 3-chloro-4-methoxybenzaldehyde, focusing on its UV-induced conformational isomerization and photochemistry. Their research provides insight into the structural and reactive properties of halogen- and methoxy-substituted benzaldehydes, which are relevant in various industries, including agrochemicals and drug manufacturing (Ildiz, Konarska, & Fausto, 2019).

Chemical Synthesis and Characterization

Özay et al. (2013) reported the synthesis of a compound from 2-hydroxy-3-methoxybenzaldehyde, demonstrating the use of 3-chloro-2-methoxybenzaldehyde in complex chemical syntheses. The compound was characterized using various spectroscopic techniques, highlighting the versatility of 3-chloro-2-methoxybenzaldehyde in chemical research (Özay, Yıldız, Ünver, & Durlu, 2013).

Solubility and Activity Coefficients

Larachi et al. (2000) focused on the solubility of 5-chloro-4-hydroxy-3-methoxybenzaldehyde, a derivative of 3-chloro-2-methoxybenzaldehyde. They provided new experimental data on its solubility in water, which is crucial for understanding the physical properties and applications of these compounds in various scientific fields (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).

Safety And Hazards

3-Chloro-2-methoxybenzaldehyde is classified as Acute Tox. 4 Oral according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals . The compound has a GHS07 pictogram, and the signal word is "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . The precautionary statements are P301 + P312 + P330, suggesting that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

properties

IUPAC Name

3-chloro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVGGMKKDUTMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563007
Record name 3-Chloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methoxybenzaldehyde

CAS RN

223778-54-9
Record name 3-Chloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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